molecular formula C13H10ClFS B7995231 1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995231
M. Wt: 252.73 g/mol
InChI Key: ZUHUZKANAXBJNU-UHFFFAOYSA-N
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Description

1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H10ClFS It is characterized by the presence of a chloro group, a fluorophenyl group, and a sulfanylmethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chlorobenzene and 4-fluorobenzenethiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The process involves the nucleophilic substitution of the chloro group in 1-chlorobenzene with the sulfanylmethyl group from 4-fluorobenzenethiol, resulting in the formation of the desired compound.

    Industrial Production: On an industrial scale, the production may involve optimized reaction conditions, such as the use of catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced products.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or alkoxides, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and solvents to ensure optimal reaction rates and yields.

Scientific Research Applications

1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanylmethyl derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, cell signaling, or metabolic processes, depending on its specific application and the nature of its derivatives.

Comparison with Similar Compounds

1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene and 1-chloro-2-[(4-bromophenyl)sulfanylmethyl]benzene share structural similarities but differ in their halogen substituents.

    Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical and physical properties, such as increased electronegativity and potential biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

1-chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHUZKANAXBJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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